1-Ethyl-4-phenylpiperidin-4-ol
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Overview
Description
1-Ethyl-4-phenylpiperidin-4-ol is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in numerous drugs and natural alkaloids . This compound features a piperidine ring substituted with an ethyl group and a phenyl group, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Ethyl-4-phenylpiperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-phenylpiperidin-4-ol with ethylating agents under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the ethylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-4-phenylpiperidin-4-ol undergoes several types of chemical reactions, including:
Major products formed from these reactions include various substituted piperidines, which are valuable intermediates in drug synthesis .
Scientific Research Applications
1-Ethyl-4-phenylpiperidin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-Ethyl-4-phenylpiperidin-4-ol can be compared with other piperidine derivatives such as:
4-Phenylpiperidine: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of an ethyl group, affecting its reactivity and pharmacological activity.
4-Cyano-4-phenylpiperidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-ethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-2-14-10-8-13(15,9-11-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
InChI Key |
WKITVSDIUPQIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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